Thieno[3,2-C]pyridin-3-amine
Description
Significance of Thieno[3,2-C]pyridine (B143518) Scaffolds in Heterocyclic Chemistry Research
The thieno[3,2-c]pyridine scaffold is a prominent member of the thienopyridine family, which consists of six isomeric structures distinguished by the mode of fusion between the thiophene (B33073) and pyridine (B92270) rings. scispace.comresearchgate.net These scaffolds are of considerable interest in medicinal chemistry and materials science due to their unique structural and electronic properties. researchgate.netontosight.ai The fusion of an electron-rich thiophene ring with an electron-deficient pyridine ring creates a distinct chemical environment that allows for a wide range of chemical modifications and functionalizations. cymitquimica.com
Thienopyridine derivatives have been extensively studied for their diverse biological activities. researchgate.netigi-global.com The structural rigidity and specific spatial arrangement of heteroatoms in the thieno[3,2-c]pyridine core enable these molecules to interact with various biological targets, leading to a spectrum of pharmacological effects. ontosight.aiigi-global.com This has made the thieno[3,2-c]pyridine scaffold a valuable template in the design and synthesis of novel compounds with potential therapeutic applications. ontosight.ai The versatility of this scaffold has spurred the development of innovative synthetic methodologies to create diverse libraries of derivatives for further investigation. scispace.comresearchgate.net
Overview of Thieno[3,2-C]pyridin-3-amine as a Research Compound
This compound is a specific derivative of the thieno[3,2-c]pyridine scaffold, characterized by the presence of an amine group at the 3-position. This amino group serves as a crucial functional handle for further chemical transformations, allowing for the synthesis of a wide array of more complex molecules. The compound is typically a solid, ranging from colorless to pale yellow, and possesses a characteristic aromatic nature. cymitquimica.com
The presence of both nitrogen and sulfur atoms within its bicyclic structure influences its chemical reactivity, making it amenable to various reactions such as electrophilic substitutions and nucleophilic additions. cymitquimica.com This reactivity profile makes this compound a versatile building block in organic synthesis. cymitquimica.com Its molecular formula is C7H6N2S, with a corresponding molecular weight of 150.20 g/mol . scbt.com
| Property | Value |
|---|---|
| Molecular Formula | C7H6N2S |
| Molecular Weight | 150.20 g/mol |
| Appearance | Colorless to pale yellow solid |
Scope and Objectives of Scholarly Investigations on this compound
Academic research on this compound is multifaceted, with investigations spanning from fundamental synthetic chemistry to the exploration of its potential in various applications. A primary objective is the development of efficient and novel synthetic routes to access this compound and its derivatives. ontosight.aiontosight.ai This includes the optimization of reaction conditions and the exploration of new catalytic systems.
A significant area of investigation revolves around its use as an intermediate in the synthesis of more complex molecules. cymitquimica.com For instance, it has been mentioned as an intermediate for Ticlopidine (B1205844), a known antiplatelet agent. cymitquimica.com Furthermore, research has explored its role as a building block for kinase inhibitors, which are crucial in the study and potential treatment of diseases like cancer and inflammatory conditions. googleapis.com
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDOHNGGIZTMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657091 | |
| Record name | Thieno[3,2-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-16-6 | |
| Record name | Thieno[3,2-c]pyridin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-c]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Thieno 3,2 C Pyridin 3 Amine
Strategies for Constructing the Thieno[3,2-c]pyridine (B143518) Core Structure
The formation of the fused thieno[3,2-c]pyridine ring system is a critical step in the synthesis of its derivatives. Various methodologies have been developed, primarily focusing on cyclization and annulation reactions.
Cyclization Reactions Leading to the Thieno[3,2-c]pyridine System
Intramolecular cyclization is a common and effective strategy for constructing the thieno[3,2-c]pyridine core. These reactions typically involve the formation of one of the heterocyclic rings (either thiophene (B33073) or pyridine) onto a pre-existing complementary ring.
One established method involves the acid-mediated cyclization of N-(thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamides. google.com For the synthesis of the thieno[3,2-c]pyridine isomer, this requires starting with a 3-thienyl derivative. google.comsmolecule.com The process involves reacting a 3-substituted thiophene, such as 3-bromomethyl-thiophene or 3-thienaldehyde, with an appropriate amine precursor, followed by cyclization in the presence of a strong mineral acid like hydrochloric acid. google.com This approach transforms substituted 3-aminothiophenes into the fused bicyclic system.
Another notable cyclization approach is the modified Pomeranz-Fritsch reaction. This method has been successfully employed for the synthesis of thieno[3,2-c]pyridine, starting from thiophene-3-carbaldehyde. igi-global.com The Pictet-Spengler reaction is another widely accepted method for creating thienopyridine structures. igi-global.com
The Gould-Jacobs reaction has also been utilized, involving the intramolecular cyclization of an enamino diester to yield a thieno[3,2-b]pyridine (B153574) derivative, a regioisomer of the target scaffold. igi-global.com While not directly yielding the [3,2-c] isomer, this highlights the versatility of cyclization strategies in this chemical space.
A one-pot, microwave-assisted Sonogashira coupling reaction has been developed for the synthesis of thieno[2,3-c]pyridines, another regioisomer. igi-global.com This reaction couples a 3-bromothiophene-2-carbaldehyde with terminal alkynes and ammonium (B1175870) acetate (B1210297), where the intermediate cyclizes to form the thienopyridine. igi-global.com
Annulation of Thiophene and Pyridine (B92270) Rings in Thieno[3,2-c]pyridine Synthesis
Annulation, the process of building a new ring onto an existing one, is a fundamental strategy in heterocyclic synthesis. For thieno[3,2-c]pyridines, this can involve either forming the pyridine ring onto a thiophene or vice versa. The specific annulation mode determines the resulting regioisomer. igi-global.com
The Gewald reaction is a well-known multicomponent reaction for synthesizing 2-aminothiophenes, which can then be further elaborated to form the fused pyridine ring. igi-global.com This method typically involves the reaction of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. nih.govevitachem.com The resulting aminothiophene is a versatile intermediate for constructing various fused heterocyclic systems.
Synthesis of Thieno[3,2-c]pyridin-3-amine
The introduction of an amine group at the 3-position of the thieno[3,2-c]pyridine scaffold is a key step in accessing the target compound and its derivatives, which have shown potential as kinase inhibitors and in other therapeutic areas. nih.govbohrium.comnih.gov
Directed Synthesis Approaches for the 3-Amine Moiety
The synthesis of this compound often involves the construction of the heterocyclic core with a precursor functional group at the 3-position that can be readily converted to an amine.
A common strategy involves the use of a cyano group as a precursor to the amine. For instance, the synthesis can start from appropriately substituted 3-aminothiophenes which undergo intramolecular heteroannulation to form the thieno[3,2-c]pyridine ring system. The amino group can then be introduced at the 4-position, while the desired 3-amine can be derived from a suitable precursor.
For the related thieno[3,2-c]pyrazol-3-amine derivatives, a synthetic route has been described starting from a precursor that is subsequently acylated and then coupled with various boronic acids or esters via Suzuki coupling to introduce diversity. nih.gov This highlights a modular approach where the core is first constructed and then functionalized.
Alternative Pathways for Amine Group Introduction on the Thieno[3,2-c]pyridine Scaffold
Alternative methods for introducing the amine group can involve nucleophilic substitution or reduction of other functional groups.
One potential pathway is the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 3-position of the thieno[3,2-c]pyridine ring with an amine source. For example, a 4-chlorothieno[3,2-c]pyridine (B1590513) intermediate can be reacted with ammonia (B1221849) or primary amines to install the amino group at the 4-position, and a similar strategy could be envisioned for the 3-position if a suitable precursor is available.
Reduction of a nitro or azido (B1232118) group at the desired position to the corresponding amine is another viable synthetic route. This method depends on the successful introduction of the nitro or azido functionality onto the thieno[3,2-c]pyridine core.
Derivatization and Functionalization of this compound
This compound serves as a versatile scaffold for further chemical modifications to explore structure-activity relationships and optimize pharmacological properties. The presence of the amine group and the heterocyclic core allows for a wide range of derivatization reactions.
The amino group can undergo various transformations, including acylation, sulfonylation, and alkylation, to introduce different substituents. For example, in the synthesis of thieno[3,2-c]pyrazol-3-amine derivatives, the amine was acylated with various acyl chlorides or propanesulfonyl chloride. nih.gov
The thieno[3,2-c]pyridine core itself can be functionalized through reactions such as palladium-catalyzed cross-coupling. The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl groups. smolecule.com For instance, thieno[3,2-c]pyrazol-3-amine derivatives have been synthesized by the Suzuki coupling of a halogenated precursor with various pyridylboronic acids or esters. nih.gov This approach has also been used to synthesize 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. researchgate.net
The following table provides examples of derivatization reactions performed on the thieno[3,2-c]pyridine scaffold.
| Reaction Type | Reagents and Conditions | Resulting Functionalization | Reference |
| Acylation | Various acyl chlorides or propane-1-sulphonyl chloride, pyridine, 110 °C | Introduction of acyl or sulfonyl groups on the amine | nih.gov |
| Suzuki Coupling | Substituted arylboronic acids or esters, Pd(dppf)Cl₂, CH₃CO₂K, DMF/EtOH/H₂O or DMF/1,4-dioxane/H₂O, 100 °C | Introduction of aryl or heteroaryl groups on the pyridine ring | nih.gov |
| N-Alkylation | Iodomethane (CH₃I), Sodium Hydride (NaH), 0 °C | Methylation of the amine group | nih.gov |
The ability to functionalize both the amine group and the heterocyclic core provides a rich platform for the development of new chemical entities with tailored biological activities.
Reactions at the Amine Group for N-Substitution
The primary amine group at the 3-position of the thieno[3,2-c]pyridine ring is a key functional handle for introducing a variety of substituents (N-substitution). These reactions are fundamental for creating libraries of derivatives for further study. Common transformations include acylation and sulfonylation.
In analogous heterocyclic systems like thieno[3,2-c]pyrazol-3-amine, the amine group readily reacts with acyl chlorides or sulfonyl chlorides in the presence of a base, such as pyridine. nih.gov For instance, the reaction of 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine with various acyl chlorides (e.g., cyclopropanecarbonyl chloride, isobutyryl chloride, butyryl chloride) at elevated temperatures (110 °C) yields the corresponding N-acylated products. nih.govresearchgate.net Similarly, reaction with propane-1-sulfonyl chloride under the same conditions results in the formation of the corresponding sulfonamide. nih.govresearchgate.net These reactions demonstrate the nucleophilic character of the exocyclic amine and its accessibility for derivatization.
Table 1: Examples of N-Substitution Reactions on an Analogous Thieno[3,2-c]pyrazol-3-amine Scaffold nih.govresearchgate.net
| Starting Material | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine | Cyclopropanecarbonyl chloride | Pyridine, 110 °C, 12 h | N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)cyclopropanecarboxamide | 80.8% |
| 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine | Isobutyryl chloride | Pyridine, 110 °C | N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide | 72.2% |
| 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine | Butyryl chloride | Pyridine, 110 °C | N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)butyramide | 76.9% |
| 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine | Propane-1-sulfonyl chloride | Pyridine, 110 °C | N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)propane-1-sulfonamide | - |
Note: Data is for the thieno[3,2-c]pyrazol-3-amine analogue, illustrating the reactivity of the amine group.
Regioselective Substitutions on the Thiophene and Pyridine Rings of Thieno[3,2-C]pyridine Derivatives
The regioselectivity of substitution reactions on the thieno[3,2-c]pyridine core is highly dependent on the existing substituents and the nature of the reaction (electrophilic vs. nucleophilic). The fused ring system possesses distinct electronic properties that direct incoming groups to specific positions.
Electrophilic aromatic substitution reactions, such as Friedel-Crafts, can occur on the aromatic rings, where hydrogen atoms are replaced. smolecule.com The position of substitution is governed by the directing effects of both the fused rings and any existing functional groups. For example, in related thieno[3,2-b]pyridine systems, strong electron-withdrawing groups like a trifluoromethyl group at the 5-position direct electrophilic attack.
Nucleophilic aromatic substitution (SNAr) is also a common transformation, particularly when a good leaving group, such as a halogen, is present on the pyridine or thiophene ring. For instance, a chlorine atom on the pyridine moiety can be displaced by various nucleophiles like amines, thiols, or alkoxides. The reactivity and regioselectivity of such reactions are influenced by the electronic properties of the fused ring system.
Palladium-Catalyzed Coupling Reactions of Thieno[3,2-C]pyridine-3-amine Derivatives (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, in particular, is widely used to introduce aryl or heteroaryl substituents onto the thieno[3,2-c]pyridine scaffold. google.com
This strategy typically involves the reaction of a halogenated thieno[3,2-c]pyridine derivative with a boronic acid or boronic acid ester in the presence of a palladium catalyst and a base. nih.govgoogle.com For example, N-acylated 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine derivatives undergo Suzuki coupling with various substituted arylboronic acids. nih.govresearchgate.net These reactions are typically catalyzed by Pd(dppf)Cl₂ with a base like potassium acetate in a solvent mixture such as DMF/EtOH/H₂O or DMF/1,4-dioxane/H₂O at elevated temperatures (100 °C). nih.govresearchgate.net Yields for these coupling reactions can vary, ranging from moderate to good (11.5–55.9%). nih.gov
Another set of conditions for Suzuki coupling on thieno[3,2-c]pyridine derivatives involves using palladium(II) acetate as the catalyst with triphenylphosphine (B44618) as the ligand and sodium carbonate as the base, often in a solvent mixture of 1,2-dimethoxyethane (B42094) and water. google.com
Table 2: General Conditions for Suzuki Coupling of Halogenated Thieno[3,2-c]pyridine Scaffolds nih.govresearchgate.netgoogle.comnih.gov
| Catalyst | Ligand | Base | Solvent System | Temperature |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | dppf | CH₃CO₂K | DMF/EtOH/H₂O or DMF/1,4-dioxane/H₂O | 100 °C |
| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | 1,2-Dimethoxyethane/Water | - |
Advanced Synthetic Strategies and High-Yield Preparations
The construction of the core thieno[3,2-c]pyridine ring system can be achieved through various synthetic routes, with some strategies optimized for high yields and efficiency. A common and effective method is the acid-mediated cyclization of a suitably substituted precursor. google.com
One documented high-yield synthesis involves the cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluene sulfonamide. google.com In this process, the sulfonamide is treated with a strong acid, such as 12N hydrochloric acid, in a solvent like ethanol (B145695) or dioxane. Refluxing this mixture induces ring closure to form the thieno[3,2-c]pyridine nucleus. After workup, which includes basification and extraction, the final product can be obtained in good yields. For the synthesis of the parent thieno[2,3-c]pyridine (B153571), a similar cyclization yielded 76% of the product, indicating the efficiency of this approach. google.com
Another advanced strategy involves one-pot synthesis, which combines multiple reaction steps into a single procedure without isolating intermediates. For example, thieno[3,2-c]pyridin-4-ones have been synthesized in a one-pot reaction from 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles, methyl mercaptoacetate, and hydrazine (B178648) hydrate. researchgate.net While this produces a ketone derivative rather than the amine, it highlights the potential for developing efficient, multi-component strategies for accessing the thieno[3,2-c]pyridine core.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine |
| N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)cyclopropanecarboxamide |
| N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)isobutyramide |
| N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)butyramide |
| N-(5-Bromo-1H-thieno[3,2-c]pyrazol-3-yl)propane-1-sulfonamide |
| 7-Chlorothieno[3,2-b]pyridine |
| 5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid |
| N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluene sulfonamide |
| thieno[3,2-c]pyridin-4-one |
| 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitrile |
| methyl mercaptoacetate |
| hydrazine hydrate |
| 5-bromo-2-methylpyridin-3-amine |
Medicinal Chemistry and Pharmacological Evaluation of Thieno 3,2 C Pyridin 3 Amine Derivatives
Thieno[3,2-C]pyridin-3-amine as a Privileged Scaffold in Pharmaceutical Research
The thieno[3,2-c]pyridine (B143518) core is a heterocyclic compound that has garnered significant attention in medicinal chemistry, where it is regarded as a privileged scaffold. nih.govscielo.br This designation stems from its versatile molecular framework, which serves as a foundational building block in the synthesis of a wide array of bioactive molecules. chemimpex.com The unique structural and electronic properties of the fused thiophene (B33073) and pyridine (B92270) ring system allow for diverse chemical modifications, enabling the development of ligands that can interact with a variety of biological targets. chemimpex.com Consequently, this scaffold has been instrumental in the discovery of novel therapeutic agents across different disease areas, most notably in the fields of neurological disorders and oncology. chemimpex.com The adaptability of the thieno[3,2-c]pyridine structure has made it a valuable starting point for designing targeted therapies, solidifying its importance in modern drug discovery programs. nih.gov
Exploration of Therapeutic Applications and Biological Profiles
The therapeutic potential of thieno[3,2-c]pyridine derivatives has been extensively explored, leading to the identification of compounds with significant activity in preclinical models of neurological disorders and cancer.
In the realm of neuroscience, derivatives of the thieno[3,2-c]pyridine scaffold have been investigated for their ability to modulate key proteins and receptors implicated in the pathophysiology of complex neurological and psychiatric conditions.
Glycogen synthase kinase 3β (GSK-3β) is a critical enzyme in cellular signaling and a prominent therapeutic target in Alzheimer's disease research, primarily due to its role in the hyperphosphorylation of the tau protein. nih.gov A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed and synthesized as potential GSK-3β inhibitors. nih.govtandfonline.comresearchgate.net Through structure-guided drug design, researchers identified compounds with potent inhibitory activity. nih.govtandfonline.com
One standout compound, designated 16b, demonstrated a high degree of potency with an IC50 value of 3.1 nM against GSK-3β in vitro. tandfonline.comsemanticscholar.org In cellular assays using SH-SY5Y cells, compound 16b was shown to inhibit GSK-3β by increasing its phosphorylation at the Ser9 residue, a key inhibitory modification. nih.govtandfonline.com Furthermore, it led to a dose-dependent decrease in the phosphorylation of tau protein at the Ser396 site, a hallmark of Alzheimer's pathology. tandfonline.comresearchgate.net The compound also promoted neuronal health by increasing the expression of β-catenin and neurogenesis biomarkers such as GAP43 and MAP-2, ultimately fostering neurite outgrowth. tandfonline.comsemanticscholar.org These findings underscore the potential of the thieno[3,2-c]pyridine scaffold for developing effective GSK-3β inhibitors. nih.govtandfonline.com
Table 1: GSK-3β Inhibitory Activity of Thieno[3,2-c]pyrazol-3-amine Derivatives
| Compound | Modification | GSK-3β IC50 (nM) |
|---|---|---|
| 16b | Isobutyryl | 3.1 tandfonline.comsemanticscholar.org |
| 16c | n-Butyryl | ~31 (10-fold less active than 16b) nih.gov |
| 16e | Benzoyl | ~31 (10-fold less active than 16b) nih.gov |
| 3a | Unsubstituted terminal phenyl | 74.4 nih.gov |
The thieno[3,2-c]pyridine framework has also been utilized as a novel pharmacophore in the search for new antipsychotic agents. nih.gov Researchers synthesized a series of arylpiperazine derivatives incorporating the 4-(1-piperazinyl)thieno[3,2-c]pyridine ring system. nih.gov These compounds were evaluated for their efficacy in preclinical behavioral models predictive of antipsychotic activity, such as the blockade of apomorphine-induced stereotypy and climbing, as well as in conditioned avoidance response tests, where they showed significant activity. nih.gov
A key aspect of their biological profile is their interaction with crucial neurotransmitter receptors. The thieno[3,2-c]pyridine derivatives displayed a potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors. nih.gov In contrast, their interaction with the dopamine (B1211576) D2 receptor, a primary target for many traditional antipsychotics, was weak. nih.gov This receptor profile suggests a potentially atypical mechanism of action, which is often associated with a reduced incidence of certain side effects. Electrophysiological studies further indicated that these compounds have distinct effects on dopamine neurons in the A9 and A10 brain regions, suggesting a complex and potentially beneficial mode of action for achieving antipsychotic effects. nih.gov
Table 2: Receptor Binding Profile of a Representative Thieno[3,2-c]pyridine Derivative (Compound 22)
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Serotonin 5-HT1 | Potent Affinity nih.gov |
| Serotonin 5-HT2 | Potent Affinity nih.gov |
| Dopamine D2 | Weak Interaction nih.gov |
In oncology, the thieno[3,2-c]pyridine scaffold has been successfully employed to design potent and selective kinase inhibitors, targeting enzymes that are crucial for the growth and survival of cancer cells.
Bruton's tyrosine kinase (BTK) is a vital component of the B-cell receptor signaling pathway and a validated therapeutic target for various B-cell malignancies. A novel series of BTK inhibitors was developed using the thieno[3,2-c]pyridin-4-amine (B1356683) framework as the core scaffold. nih.gov
Within this series, twenty-one compounds were synthesized and showed a range of inhibitory activities against the BTK enzyme in vitro. nih.gov Compound 14g emerged as the most potent inhibitor from this initial series, with an IC50 value of 12.8 nM. nih.gov In a related study, further optimization of the scaffold led to the development of 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines. nih.gov Among these, compound 13b, featuring a 7-pyrazol-4-yl substitution, demonstrated excellent potency with an IC50 of 11.8 nM. nih.gov Importantly, these compounds also showed good kinase selectivity, a critical attribute for minimizing off-target effects. nih.govnih.gov The research identified the thieno[3,2-c]pyridin-4-amine structure as a valuable scaffold for the design of novel and effective BTK inhibitors. nih.gov
Table 3: BTK Inhibitory Activity of Thieno[3,2-c]pyridin-4-amine Analogues
| Compound | Key Structural Features | BTK IC50 (nM) |
|---|---|---|
| 14g | Thieno[3,2-c]pyridin-4-amine core | 12.8 nih.gov |
| 13b | 7-pyrazol-4-yl substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine (B8600611) | 11.8 nih.gov |
Oncology Research
Screening for Heat Shock Protein 90 (Hsp90) Inhibition by Thieno[3,2-C]pyridine Derivatives
Heat Shock Protein 90 (Hsp90) has emerged as a critical target in oncology, as it is a molecular chaperone responsible for the stability and function of numerous client proteins that are essential for tumor cell growth and survival. mdpi.comresearchgate.net The inhibition of Hsp90 leads to the degradation of these oncoproteins, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. researchgate.netgoogle.com While the broader thienopyridine class has been investigated for Hsp90 inhibition, specific research on thieno[3,2-c]pyridine derivatives is still an evolving area.
Studies on related isomers, such as thieno[2,3-c]pyridines, have demonstrated the potential of this heterocyclic system as a scaffold for Hsp90 inhibitors. For instance, a series of thieno[2,3-c]pyridine (B153571) derivatives were synthesized and evaluated for their anticancer properties, with in silico molecular docking studies confirming their interaction with the ATP-binding pocket of Hsp90. mdpi.comnih.govresearchgate.net One promising compound from this series, designated as 6i, exhibited significant anticancer activity against a broad spectrum of cancer cell lines, including head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cells. mdpi.comnih.gov This compound was found to induce G2 phase arrest in the cell cycle. mdpi.comnih.gov Similarly, research into 3,6-diaminothieno[2,3-b]pyridines identified them as Hsp90 inhibitors. nih.gov These findings from related isomers suggest that the thieno[3,2-c]pyridine core could serve as a valuable template for the design of novel Hsp90 inhibitors.
Table 1: Hsp90 Inhibitory Activity of a Thieno[2,3-c]pyridine Derivative (Compound 6i)
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HSC3 | Head and Neck Cancer | 10.8 |
| T47D | Breast Cancer | 11.7 |
| RKO | Colorectal Cancer | 12.4 |
| MCF7 | Breast Cancer | 16.4 |
Data sourced from multiple studies. mdpi.comnih.gov
Targeting Oncogenic Pathways (e.g., SIRT6, COX-2) with Thieno[3,2-C]pyridine Analogues
The exploration of thieno[3,2-c]pyridine analogues extends to other significant oncogenic pathways beyond Hsp90. Key targets include enzymes like sirtuin 6 (SIRT6) and cyclooxygenase-2 (COX-2), which are implicated in promoting inflammation, cell survival, and proliferation in tumor cells. nih.gov
A computational study investigated the interaction of thieno[3,2-c]pyran analogs, which are structurally related to thieno[3,2-c]pyridines, with SIRT6 and COX-2. nih.gov SIRT6 is known to enhance the expression of the proinflammatory and oncogenic protein COX-2. nih.gov The study utilized molecular docking and molecular dynamic simulations to explore the structure-activity relationship and binding interactions of these compounds within the active sites of SIRT6 and COX-2, suggesting their potential as dual inhibitors. nih.gov While this research focused on the pyran analogue, it provides a strong rationale for investigating thieno[3,2-c]pyridine derivatives for similar activity.
Furthermore, research on the related thieno[3,2-d]pyrimidine (B1254671) scaffold has identified potent pan-inhibitors of sirtuins SIRT1, SIRT2, and SIRT3. acs.orgresearchgate.net Crystallographic studies revealed that these compounds bind effectively in the active site cleft of the sirtuin enzymes. acs.org This success with a closely related heterocyclic system reinforces the potential of the thieno[3,2-c]pyridine core as a scaffold for developing modulators of sirtuin-mediated oncogenic pathways.
Cardiovascular Research (e.g., Platelet Aggregation Inhibition)
Thieno[3,2-c]pyridine derivatives are perhaps most renowned for their significant contributions to cardiovascular medicine, specifically as inhibitors of platelet aggregation. google.com The thieno[3,2-c]pyridine core is the foundational structure for a major class of antiplatelet drugs that target the P2Y₁₂ receptor on platelets, preventing the formation of blood clots. nih.gov
Notable among these is the drug ticlopidine (B1205844) and its successor, clopidogrel. These agents are prodrugs that are metabolized in the body to an active form, which then irreversibly binds to the P2Y₁₂ receptor, inhibiting adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet activation and aggregation. nih.gov The therapeutic application of these derivatives is primarily in preventing thrombotic events in patients with acute coronary syndromes or those at risk of stroke. google.comnih.gov
Ongoing research continues to explore novel derivatives of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) scaffold to develop new antiplatelet agents with improved efficacy and safety profiles. researchgate.net Studies have shown that various substitutions on this core structure can lead to potent inhibitory activity. researchgate.net For example, a series of pyrrolo[3,2-c]pyridines, which are isosteres of ticlopidine, have also been synthesized and evaluated, demonstrating that their antiplatelet effects are related to their lipophilicity. nih.gov
Table 2: Examples of Thienopyridine Derivatives in Cardiovascular Research
| Compound Class | Target | Mechanism of Action | Therapeutic Application |
|---|---|---|---|
| Thieno[3,2-c]pyridines (e.g., Clopidogrel) | P2Y₁₂ Receptor | Inhibition of ADP-induced platelet aggregation | Anti-thrombotic, prevention of stroke and heart attack |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines | Platelet Aggregation | Inhibition of platelet aggregation | Potential anti-thrombotic agents |
| Pyrrolo[3,2-c]pyridines | Platelet Aggregation | Inhibition of ADP-induced platelet aggregation | Potential anti-thrombotic agents |
Information compiled from multiple sources. google.comnih.govresearchgate.netnih.gov
Anti-inflammatory and Immunomodulatory Effects of Thieno[3,2-C]pyridine Derivatives
The biological activity of thieno[3,2-c]pyridine derivatives also encompasses anti-inflammatory and immunomodulatory effects. This potential stems from their ability to modulate key biological targets involved in immune responses and inflammatory processes, such as ion channels.
One area of investigation involves the role of these compounds as potassium channel inhibitors. A patent has described thienopyridine compounds, including those with the thieno[3,2-c]pyridine structure, for the treatment or prevention of autoimmune and inflammatory diseases. google.com The proposed mechanism involves the inhibition of specific potassium channels, such as Kv1.3, which are crucial for the function and proliferation of T-cells. google.com By blocking these channels, the compounds can suppress the activation of T-cells that play a central role in autoimmune disorders like rheumatoid arthritis and multiple sclerosis. google.com
Additionally, the anti-inflammatory properties of Hsp90 inhibitors provide another avenue for the therapeutic application of thieno[3,2-c]pyridine derivatives. google.com Geldanamycin, a well-known Hsp90 inhibitor, has been shown to possess anti-inflammatory effects and interact with the glucocorticoid receptor in vivo. google.com Given that thienopyridine scaffolds are being explored as Hsp90 inhibitors, it is plausible that derivatives of thieno[3,2-c]pyridine could exert anti-inflammatory actions through this mechanism.
Other Emerging Biological Activities and Agrochemical Applications
The versatile thieno[3,2-c]pyridine scaffold has been explored for a range of other biological activities, highlighting its potential in diverse therapeutic and industrial fields. chemimpex.com
Anticancer Activity: Beyond Hsp90 and SIRT/COX inhibition, thieno[3,2-c]pyridine derivatives have been investigated for broader anticancer applications. chemimpex.comnih.gov For example, novel thieno[3,2-c]quinoline compounds were designed and synthesized as potential inhibitors of the RET (rearranged during transfection) proto-oncogene, which is implicated in medullary thyroid cancer. nih.gov Several of these compounds showed promising antiproliferative activity in cancer cell lines. nih.gov Similarly, research on the related thieno[3,2-b]pyridine (B153574) isomer has yielded compounds with growth inhibitory effects on various human tumor cell lines, including breast, lung, and liver cancer. mdpi.comnih.govnih.gov
Antipsychotic Potential: Early research identified arylpiperazine derivatives of the thieno[3,2-c]pyridine ring system as having potential antipsychotic activity. nih.govacs.org These compounds showed significant affinity for serotonin 5-HT₁ and 5-HT₂ receptors, while having weak interactions with the dopamine D₂ receptor, suggesting a distinct mechanism of action for their antipsychotic-like effects in preclinical models. nih.gov
Agrochemical Applications: The utility of the thieno[3,2-c]pyridine structure is not limited to pharmaceuticals. It is also used in the formulation of agrochemicals. chemimpex.comchemimpex.com These compounds can serve as core components in the development of new pesticides and herbicides, contributing to crop protection and improved agricultural yields. chemimpex.comchemimpex.com
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd for Thieno 3,2 C Pyridin 3 Amine Analogues
Elucidation of Pharmacophore Features in Thieno[3,2-C]pyridine-Derived Compounds
The pharmacophoric features of thieno[3,2-c]pyridine (B143518) derivatives are crucial for their interaction with biological targets. The core scaffold itself, comprising a fused thiophene (B33073) and pyridine (B92270) ring, provides a rigid framework that positions key functionalities in a specific spatial orientation for optimal binding.
A notable example can be found in the design of Glycogen Synthase Kinase 3β (GSK-3β) inhibitors, where the thieno[3,2-c]pyrazole-3-amine skeleton, a close analogue of thieno[3,2-c]pyridin-3-amine, occupies the adenine (B156593) pocket of the ATP binding site. semanticscholar.orgnih.gov In this context, the key pharmacophoric elements include:
Hydrogen Bonding Interactions: The pyridine nitrogen and the 3-amino group are critical hydrogen bond acceptors and donors, respectively. Molecular docking studies have shown that the thieno[3,2-c]pyrazole-3-amine skeleton can form crucial hydrogen bonds with backbone atoms of the hinge region in kinases like GSK-3β, specifically with residues such as Asp133 and Val135. semanticscholar.org This interaction is fundamental for ligand recognition and potent inhibition.
Aromatic/Hydrophobic Interactions: The bicyclic thienopyridine core provides a significant hydrophobic surface that can engage in van der Waals and aromatic interactions within the binding pocket.
Vectorial Exit Points for Substituents: The various positions on the thieno[3,2-c]pyridine ring system serve as exit vectors for introducing substituents that can further enhance potency and selectivity by probing specific sub-pockets of the target protein.
In the context of potential antipsychotic activity, the thieno[3,2-c]pyridine ring system is considered a key pharmacophore. Derivatives incorporating an arylpiperazine moiety have demonstrated potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, with weaker interactions at the dopamine (B1211576) D2 receptor. nih.gov This suggests that the thieno[3,2-c]pyridine core, when appropriately substituted, can effectively mimic the necessary pharmacophoric features for interaction with aminergic G-protein coupled receptors.
Impact of Substituent Variations on Potency and Selectivity of this compound Derivatives
The biological activity of this compound derivatives can be finely tuned by the introduction of various substituents at different positions of the heterocyclic core.
Systematic Modification at the 3-Amine Position
The 3-amino group is a key interaction point and a primary site for modification. Acylation and sulfonylation of this amine have been explored to probe the active site of target enzymes. For instance, in a series of GSK-3β inhibitors, the introduction of an acyl group at the 3-amino position was found to be crucial for activity. semanticscholar.org
| Compound ID | R Group (at 3-amine) | GSK-3β IC50 (nM) |
| 15a | Acetyl | 150 |
| 15b | Propanoyl | 110 |
| 15c | Phenylacetyl | 89 |
| 15d | 2-Fluorophenylacetyl | 45 |
| 15e | 4-Fluorophenylacetyl | 39 |
| 16b | Pyridine-4-carbonyl | 3.1 |
As shown in the table, there is a clear trend where increasing the complexity and introducing specific electronic features on the acyl group leads to enhanced potency. The pyridine-4-carbonyl derivative 16b emerged as a highly potent inhibitor, suggesting a favorable interaction of the pyridine ring in a specific pocket of the enzyme. semanticscholar.org Conversely, the introduction of a sulfonyl group at this position was generally not well-tolerated and resulted in a decrease in inhibitory activity. semanticscholar.org
Influence of Substituents on the Thiophene Ring
The thiophene ring of the thieno[3,2-c]pyridine scaffold offers positions for substitution that can influence the electronic properties and steric profile of the molecule. While direct SAR data on the 3-amino series is limited, studies on related thienopyridines provide valuable insights. For example, in a series of thieno[3,2-b]pyridinone derivatives targeting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, substitutions on the thiophene ring were critical for anti-mycobacterial activity. nih.gov The introduction of aryl groups at the C2 or C3 positions of the thiophene ring can be achieved through C-H activation methodologies, allowing for the exploration of this chemical space. mdpi.com
Effects of Substituents on the Pyridine Ring
The pyridine ring presents several positions for substitution, which can significantly impact biological activity. In the development of GSK-3β inhibitors based on the analogous thieno[3,2-c]pyrazole scaffold, modifications at the position equivalent to the pyridine ring of the target compound were explored. semanticscholar.org The introduction of a 4-methylpyrazole (B1673528) moiety at this position led to a potent inhibitor with an IC50 of 3.4 nM, attributed to a favorable π-cation interaction with an arginine residue (Arg141) in the active site. nih.gov
Further exploration of substitutions at the para-position of a pyridine ring attached to the core scaffold revealed that while phenyl or substituted phenyl groups generally decreased potency, the relative activity was influenced by the substituent's position (ortho- > para- > meta- for methyl or methoxy (B1213986) groups). semanticscholar.org A patent for thieno[3,2-c]pyridine derivatives as potassium channel inhibitors describes various substitutions on the pyridine ring, including aryl and heteroaryl groups, highlighting the importance of this position for modulating activity. google.com
| Compound ID | R Group (at para-position of pyridine ring) | GSK-3β IC50 (nM) |
| 16b | H | 3.1 |
| 18a | Phenyl | 84 |
| 18b | 2-Methylphenyl | 48 |
| 18c | 3-Methylphenyl | >1000 |
| 18d | 4-Methylphenyl | 120 |
| 18e | 2-Methoxyphenyl | 52 |
| 18f | 3-Methoxyphenyl | >1000 |
| 18g | 4-Methoxyphenyl | 130 |
This data indicates a sensitivity to the steric and electronic nature of the substituent at this position.
Stereochemical Considerations in Thieno[3,2-C]pyridine Drug Design
The introduction of chiral centers into thieno[3,2-c]pyridine derivatives can have a profound effect on their biological activity. A patent describing thieno[3,2-c]pyridine derivatives for use as blood-platelet aggregation inhibitors explicitly mentions the two enantiomers and their mixture, indicating that stereochemistry is a critical factor in the activity of these compounds. google.com The differential interaction of enantiomers with a chiral biological target is a well-established principle in medicinal chemistry. The synthesis of stereochemically pure isomers is therefore often a key step in the optimization of lead compounds to maximize potency and minimize off-target effects.
Rational Design Principles for Optimizing this compound Analogues
The optimization of this compound analogues is guided by several rational design principles, often leveraging structure-based drug design (SBDD) when structural information of the target is available.
Scaffold Hopping and Bioisosterism: The thieno[3,2-c]pyridine core itself is often employed as a bioisostere of other key heterocycles like purines or quinazolines. This principle can be extended by exploring related fused heterocyclic systems to improve properties such as potency, selectivity, or ADME profiles.
Structure-Guided Design: As demonstrated in the development of GSK-3β inhibitors, a known binding mode allows for the rational design of substituents that can form specific, favorable interactions with the target protein. semanticscholar.org For example, the placement of a pyridine ring to engage in a hydrogen bond or a methylpyrazole to form a π-cation interaction are direct applications of SBDD. semanticscholar.orgnih.gov
Modulation of Physicochemical Properties: Modifications to the this compound scaffold can be made to optimize physicochemical properties such as solubility and permeability. For the related thieno[2,3-b]pyridines, which are known for poor solubility due to their planar nature, the introduction of bulky, cleavable ester and carbonate groups has been shown to disrupt crystal packing and improve anti-proliferative activity. mdpi.com This "prodrug-like" approach can be a valuable strategy for improving the drug-like properties of this class of compounds.
Kinase Selectivity Profiling: When targeting kinases, it is crucial to assess the selectivity of the designed compounds against a panel of related kinases to minimize off-target effects. The optimization process should therefore involve iterative cycles of design, synthesis, and broad kinase profiling to identify analogues with the desired selectivity profile. semanticscholar.org
By systematically applying these principles, medicinal chemists can effectively navigate the chemical space around the this compound scaffold to develop novel and improved therapeutic agents.
Computational Chemistry and in Silico Investigations of Thieno 3,2 C Pyridin 3 Amine
Molecular Docking Studies for Ligand-Target Interactions of Thieno[3,2-c]pyridine (B143518) Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding modes of Thieno[3,2-c]pyridine derivatives with their biological targets.
One significant study focused on a series of thieno[3,2-c]pyridine-4-amine derivatives as inhibitors of Bruton's tyrosine kinase (Btk), a key therapeutic target for autoimmune diseases and certain cancers. nih.gov Docking analysis of the most active compound revealed critical interactions within the Btk binding pocket. The amino group of the thieno[3,2-c]pyridine core formed two essential hydrogen bonds with the hinge residues Thr474 and Glu475. nih.gov Additionally, the nitrogen atom of the pyridine (B92270) ring formed another hydrogen bond with Met477. These interactions are considered vital for maintaining Btk inhibitory activity. nih.gov A pi-cation interaction was also observed between the amino acid Lys430 and a phenoxyphenyl group attached to the core scaffold. nih.gov
In another study, derivatives of N'-substitutedbenzylidene-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetohydrazide were investigated as potential antileishmanial agents. nih.gov Docking simulations were performed against the pteridine (B1203161) reductase 1 (PTR1) enzyme of Leishmania donovani, a crucial enzyme for the parasite's survival. The docking results indicated good binding interactions within the enzyme's active site, helping to rationalize the observed biological activity. nih.gov
Furthermore, docking studies on novel 5-((5-substituted-1-H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines were conducted to explore their antifungal potential. The simulations targeted the fungal enzyme P450 cytochrome lanosterol (B1674476) 14 alpha-demethylase, showing a favorable binding mode in the active site for the synthesized compounds. researchgate.net
Table 1: Summary of Molecular Docking Studies on Thieno[3,2-c]pyridine Derivatives
| Derivative Class | Target Protein | Key Interactions | Reference |
|---|---|---|---|
| Thieno[3,2-c]pyridine-4-amines | Bruton's tyrosine kinase (Btk) | H-bonds with Thr474, Glu475, Met477; Pi-cation with Lys430 | nih.gov |
| Acetohydrazides | Pteridine Reductase 1 (PTR1) | Good binding interactions in the active site | nih.gov |
| 1,2,4-Triazolyl-methyl derivatives | Lanosterol 14 alpha-demethylase | Good binding mode in the active site | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analyses (e.g., CoMFA, CoMSIA) of Thieno[3,2-c]pyridine Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D-QSAR models that can guide the design of more potent analogues.
A comprehensive 3D-QSAR study was performed on 41 thieno[3,2-c]pyridine-4-amine inhibitors of Btk. nih.gov The dataset was divided into a training set of 28 compounds and a test set of 13 compounds. The models were generated based on the docked conformation of the most active compound.
The CoMFA model produced a cross-validated correlation coefficient (q²) of 0.574 and a non-cross-validated coefficient (r²) of 0.924, indicating good statistical robustness. The CoMSIA model, which incorporates additional descriptors like hydrophobic, hydrogen bond donor, and acceptor fields, yielded even better statistical results with a q² of 0.646 and an r² of 0.971. nih.gov
The contour maps generated from these models provided valuable insights for structural modification. For instance, the CoMFA steric contour map suggested that bulky substituents at certain positions of the phenoxyphenyl group would increase activity, while the electrostatic map indicated that electron-withdrawing groups were favored at other positions. The CoMSIA maps provided further detail, highlighting regions where hydrophobic groups, hydrogen bond donors, and hydrogen bond acceptors would be beneficial for enhancing inhibitory potency. nih.gov
Table 2: Statistical Results of 3D-QSAR Models for Thieno[3,2-c]pyridine Btk Inhibitors
| Model | q² (Cross-validated) | r² (Non-cross-validated) | No. of Components (NOC) | Reference |
|---|---|---|---|---|
| CoMFA | 0.574 | 0.924 | 3 | nih.gov |
| CoMSIA | 0.646 | 0.971 | 6 | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics of Thieno[3,2-c]pyridine Compounds
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and binding stability of a ligand-protein complex over time. This technique has been used to validate docking results and further investigate the binding dynamics of Thieno[3,2-c]pyridine derivatives.
For the thieno[3,2-c]pyridine-4-amine inhibitors of Btk, a 5-nanosecond MD simulation was conducted. nih.gov The simulation confirmed the stability of the ligand within the Btk binding pocket and validated the binding mode predicted by docking. The root-mean-square deviation (RMSD) of the protein-ligand complex remained stable throughout the simulation, indicating that the system reached equilibrium. The key hydrogen bonds identified in the docking study, particularly with residues Met477 and Glu475, were consistently maintained during the simulation. nih.gov Binding free energy calculations using the MM/PBSA method further revealed that van der Waals interactions were the primary driving force for the binding of these inhibitors. nih.gov
In a separate investigation targeting the dengue virus RNA-dependent RNA polymerase (RdRp), a fragment containing a 6,7-dihydro-4H-thieno[3,2-c]pyridine core was identified. tandfonline.com MD simulations showed that the complex formed between the lead compound and the polymerase was stable. The analysis highlighted that hydrogen-bonded interactions with residues Arg792, Thr794, and Ser796 were crucial contributors to the stability and rigidity of the complex, potentially locking the polymerase in an inactive conformation. tandfonline.com
Virtual Screening Methodologies for Novel Thieno[3,2-c]pyridine-Based Drug Candidates
Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. The Thieno[3,2-c]pyridine scaffold has emerged from such screening efforts as a promising chemical starting point.
In a study aimed at identifying new Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors for neurodegeneration, a virtual screening protocol guided by pharmacophore modeling was employed. nih.gov The analysis of known ROCK2 inhibitors revealed that 4-amino-thieno[3,2-c]pyridine is a recurring structural pattern, highlighting its potential as a core motif for designing new inhibitors for this kinase family. nih.gov
Another study utilized a fragment-based approach to find inhibitors for the dengue viral RdRp. tandfonline.com From a library of 130 fragments, a compound named FH1, which has the chemical structure 5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)thiophene-2-carboxylic acid, was identified as the top hit due to its high binding affinity. This demonstrates the utility of virtual screening in identifying novel, smaller fragments containing the thieno[3,2-c]pyridine core that can be further optimized into potent drug candidates. tandfonline.com
Additionally, a large-scale virtual screening was performed to find novel multitarget inhibitors of ABC transporters (ABCB1, ABCC1, and ABCG2). The thieno[3,2-c]pyridine scaffold was one of 29 heteroaromatic scaffolds selected for this screening. The study successfully identified a quinoline (B57606) and thieno[3,2-c]pyridine derivative as a new multitarget inhibitor. acs.org
In Silico Prediction of Drug-Likeness and Pharmacokinetic Parameters for Thieno[3,2-c]pyridine Derivatives
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and drug-likeness of compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.
A study on N'-substitutedbenzylidene-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetohydrazide derivatives as potential antileishmanial agents included an in silico ADME prediction. nih.gov The analysis of various physicochemical properties suggested that the synthesized compounds possess the potential to be developed as effective oral drug candidates. nih.gov
Similarly, for a series of novel antifungal 5-((5-substituted-1-H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines, an in silico ADMET (ADME and Toxicity) study was performed. researchgate.net This evaluation was crucial to assess the pharmacokinetic and safety potential of the newly synthesized compounds, with a focus on their compliance with established criteria for drug-likeness, such as Lipinski's rule of five. researchgate.net
Table 3: Predicted ADME and Drug-Likeness Properties for Thieno[3,2-c]pyridine Derivatives
| Derivative Class | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Acetohydrazides | ADME Prediction | Compounds showed potential as good oral drug candidates. | nih.gov |
| 1,2,4-Triazolyl-methyl derivatives | ADMET Prediction | Evaluated for pharmacokinetic and safety potential, including compliance with Lipinski's rule of five. | researchgate.net |
Advanced Research Techniques and Future Directions in Thieno 3,2 C Pyridin 3 Amine Research
Spectroscopic Characterization Techniques for Thieno[3,2-C]pyridin-3-amine in Biological Systems
The characterization of this compound and its derivatives within complex biological matrices is paramount for understanding their metabolic fate, target engagement, and mechanism of action. Advanced spectroscopic techniques are indispensable for this purpose, providing detailed structural and quantitative information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural elucidation of thienopyridine derivatives. researchgate.netchemicalbook.commdpi.com In biological systems, NMR can be used to study the interaction of these compounds with target proteins, identifying binding sites and conformational changes upon complex formation. For instance, chemical shift perturbation studies can map the binding interface between a Thieno[3,2-C]pyridine (B143518) derivative and its target kinase. The unequivocal assignment of all carbon resonances is crucial for precise structural analysis. researchgate.net
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for detecting and quantifying this compound and its metabolites in biological fluids like plasma and urine. High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) is employed to fragment the parent molecule, yielding characteristic product ions that provide structural confirmation and allow for sensitive quantification. researchgate.net This technique is critical for pharmacokinetic studies and for identifying metabolic pathways, such as oxidation or conjugation, that the compound undergoes in vivo. nih.govnih.gov
Below is a table summarizing the application of these techniques:
| Technique | Application in Biological Systems | Type of Information Obtained |
| NMR Spectroscopy | - Studying protein-ligand interactions- Confirming the structure of metabolites | - Binding site identification- Conformational changes- Structural elucidation |
| Mass Spectrometry (MS) | - Quantifying parent drug and metabolites in biofluids- Identifying metabolic pathways- Characterizing drug-target adducts | - Pharmacokinetic profiles- Metabolite structures- Confirmation of target engagement |
Development of Fluorescent Probes and Imaging Agents Based on Thieno[3,2-C]pyridine Scaffolds
The intrinsic electronic properties of the thienopyridine core make it an attractive scaffold for the development of fluorescent probes and imaging agents. chemimpex.com By modifying the core structure with specific substituents, researchers can create molecules whose fluorescence properties change in response to their environment, allowing for the detection of specific ions, biomolecules, or cellular events. researchgate.netnih.gov
The design of these probes often involves incorporating donor-acceptor groups to modulate the electronic structure and thus the photophysical properties. researchgate.net For example, studies on related thieno[3,2-b]pyridin-5(4H)-one scaffolds have shown that the position of aryl substitution significantly impacts fluorescence; 2-aryl derivatives exhibit strong fluorescence, whereas 3-aryl analogues are non-emissive. nih.gov This site-dependent functionality highlights the tunability of the thienopyridine framework. These probes can display high quantum yields and large Stokes shifts, which are desirable properties for biological imaging as they minimize background interference. nih.gov
Thienopyridine-based fluorescent probes have been developed for various applications, including sensing metal ions and imaging RNA in living cells. researchgate.net Their utility in biological applications stems from their ability to enter cells and report on their microenvironment through changes in fluorescence intensity or emission wavelength. researchgate.netnih.gov
The table below details key photophysical properties of example thienopyridine-based fluorophores.
| Scaffold | Key Feature | Potential Application | Reference |
| Thieno[3,2-b]pyridine-5(4H)-one | 2-Aryl substitution leads to strong fluorescence (ΦF up to 0.99) | Tunable fluorescent probes for cellular imaging | nih.gov |
| Thieno[3,2-b]pyridine-5(4H)-one | High sensitivity and selectivity for Human Serum Albumin (HSA) | HSA detection in biological fluids (detection limit 8 nM) | researchgate.net |
| Thieno[3,4-d]pyrimidine | Ribonucleoside analog with emission in the visible range | RNA hybridization probes, SNP detection | nih.gov |
Co-crystallography and Advanced Structural Biology of this compound-Target Complexes
Understanding the precise three-dimensional interactions between a this compound derivative and its biological target is crucial for rational drug design and optimization. Co-crystallography, where the compound is crystallized with its target protein, followed by X-ray diffraction analysis, provides an atomic-level picture of the binding mode.
This technique reveals the specific amino acid residues involved in binding, the orientation of the inhibitor within the active site, and any conformational changes in the protein upon binding. For example, X-ray studies of a related 3-amino-thieno[2,3-b]pyridine inhibitor bound to the c-Src kinase allowed researchers to hypothesize its orientation and key interactions within the ATP hydrophobic pocket. drugbank.com Such insights are invaluable for structure-activity relationship (SAR) studies, explaining why certain chemical modifications enhance potency while others diminish it.
In cases where co-crystallization is challenging, computational methods such as molecular docking are used to predict the binding pose. tandfonline.comnih.gov These in silico models use the known crystal structure of the target protein to simulate how the ligand might fit into the binding site, estimating interaction energies and guiding the synthesis of new, potentially more potent analogs. mdpi.comtandfonline.com
| Technique | Purpose | Key Information Revealed |
| X-ray Co-crystallography | To determine the 3D structure of the ligand-target complex. | - Precise binding orientation of the inhibitor.- Key hydrogen bonds and hydrophobic interactions.- Protein conformational changes. |
| Molecular Docking | To predict the binding mode of a ligand within a target's active site. | - Plausible binding poses.- Estimated binding affinity (scoring functions).- Guidance for designing new derivatives. |
Emerging Therapeutic Applications and Identification of Novel Biological Targets for this compound Derivatives
The Thieno[3,2-C]pyridine scaffold is a versatile pharmacophore found in compounds investigated for a wide range of therapeutic applications. chemimpex.com Derivatives have shown potential as antithrombotic agents, antipsychotics, and anticancer therapeutics. google.comnih.gov This broad activity is due to their ability to interact with a diverse set of biological targets.
Kinase Inhibition: A significant area of research focuses on thienopyridine derivatives as inhibitors of protein kinases, which are often dysregulated in cancer. Targets include c-Met, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and c-Src, all of which are implicated in tumor growth, angiogenesis, and metastasis. mdpi.comdrugbank.comnih.gov The potency of these inhibitors can reach the low nanomolar range in vitro. nih.gov
GPCR Modulation: Thienopyridine derivatives have been developed as antagonists for G protein-coupled receptors (GPCRs). This includes antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in several cancers, and antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a target for treating neuropathic pain. rsc.orgnih.gov
Other Targets: The scaffold has also been utilized to develop potassium channel inhibitors for potential use in treating arrhythmias and autoimmune diseases, and as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC), an enzyme involved in cellular signaling and cancer. google.comnih.gov
The following table summarizes some of the key biological targets and associated therapeutic applications for thienopyridine derivatives.
| Biological Target | Therapeutic Area | Example Scaffold |
| P2Y₁₂ ADP Receptor | Thrombosis | Tetrahydrothieno[3,2-c]pyridine |
| Serotonin (B10506) 5-HT₁/5-HT₂ Receptors | Psychotic Disorders | 4-(1-piperazinyl)thieno[3,2-c]pyridine |
| c-Met and VEGFR2 Kinases | Cancer (Angiogenesis) | Thieno[3,2-b]pyridine (B153574) |
| c-Src Kinase | Cancer | Thieno[2,3-b]pyridine |
| Smoothened (Smo) Receptor | Cancer | Tetrahydrothieno[3,2-c]pyridine |
| mGluR1 | Neuropathic Pain | Tetrahydrothieno[2,3-c]pyridine |
| Potassium Channels (e.g., Kv1.3, Kv1.5) | Autoimmune Disease, Arrhythmia | Thieno[3,2-c]pyridine |
| Heat shock protein 90 (Hsp90) | Cancer | Thieno[2,3-c]pyridine (B153571) |
Challenges and Opportunities in the Translational Research of this compound
Translating a promising this compound derivative from a laboratory discovery into a clinical therapeutic involves overcoming significant challenges while leveraging unique opportunities presented by the scaffold.
Challenges:
Selectivity: Many thienopyridine derivatives target protein families with highly conserved binding sites, such as the ATP pocket of kinases. A major challenge is achieving high selectivity for the intended target over closely related off-targets to minimize potential side effects.
Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is critical. Poor solubility, rapid metabolism, or unfavorable distribution can limit the efficacy of an otherwise potent molecule. For instance, some related compounds are known to have metabolic liabilities. acs.org
Drug Resistance: For applications in oncology, the development of resistance to targeted therapies is a common challenge. Tumors may acquire mutations in the target protein or activate alternative signaling pathways, rendering the drug ineffective over time. nih.gov
Opportunities:
Structure-Guided Design: The amenability of many thienopyridine targets to structural biology techniques like X-ray crystallography presents a major opportunity. The detailed structural information of ligand-target complexes allows for the rational, structure-based design of new analogs with improved potency and selectivity. drugbank.com
Scaffold Versatility: The thienopyridine core is a proven "privileged scaffold" capable of interacting with a wide variety of biological targets. chemimpex.comnih.gov This versatility allows for scaffold hopping and library synthesis to explore new therapeutic areas and identify novel biological targets. rsc.org
Polypharmacology: The ability of a single compound to modulate multiple targets can be advantageous, particularly in complex diseases like cancer. A thienopyridine derivative that inhibits several key oncogenic kinases simultaneously could offer a more robust therapeutic effect and a higher barrier to the development of resistance. nih.gov
Theranostics: The potential to develop fluorescent versions of therapeutically active thienopyridines opens the door for theranostics—agents that combine therapeutic and diagnostic capabilities. Such a compound could simultaneously treat a disease and allow for non-invasive imaging of its target engagement or disease progression. nih.gov
Q & A
Q. What are the most reliable synthetic routes for Thieno[3,2-c]pyridin-3-amine, and how can reaction conditions be optimized?
The synthesis of this compound derivatives often employs cyclization reactions starting from substituted pyridine or thiophene precursors. For example:
- Niementowski reaction : Heating 2-amino-3-thiophenecarboxylate derivatives with formamide at 200°C can yield thienopyridine cores, followed by functionalization to introduce the amine group .
- Carbon disulfide-mediated cyclization : Reacting 2-(1H-imidazol-2-yl)thienopyridine precursors with carbon disulfide in pyridine enables the formation of fused heterocycles, which can be further modified .
Optimization strategies : Adjust solvent polarity (e.g., pyridine for nucleophilic assistance), temperature control to minimize side reactions, and use of catalysts like POCl₃ for chlorination steps .
Q. How should researchers characterize this compound derivatives to confirm structural integrity?
A multi-technique approach is critical:
- NMR spectroscopy : Use - and -NMR to verify substituent positions and amine proton environments. For example, aromatic protons in thienopyridine cores typically appear as doublets in δ 7.0–8.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weights, while collision-induced dissociation (CID) helps identify fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in regiochemistry, especially for isomers with similar spectral profiles .
Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic substitution reactions?
- Electrophilic substitution : The amine group directs electrophiles (e.g., nitration, halogenation) to adjacent positions on the thienopyridine ring. For instance, nitration at the 4-position is favored due to resonance stabilization .
- Nucleophilic reactions : The amine can act as a leaving group under strong acidic conditions, enabling cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound analogs?
- Substituent variation : Systematically modify substituents at the 2-, 4-, and 7-positions and test against target proteins (e.g., kinases, receptors). For example, bulky groups at the 7-position enhance selectivity for RIP3 kinase inhibition .
- Bioisosteric replacements : Replace the thiophene ring with furan or pyrrole to assess electronic effects on binding affinity .
- In silico docking : Use tools like AutoDock Vina to predict binding modes and guide synthetic prioritization .
Q. What methodologies resolve contradictions in spectroscopic or biological data for this compound derivatives?
- Alternative syntheses : Prepare the same compound via distinct routes (e.g., cyclization vs. cross-coupling) to confirm structural assignments .
- Dose-response assays : Repeat biological testing with purified batches to rule out impurities causing false positives/negatives .
- Dynamic NMR : Detect tautomerism or conformational flexibility that may explain spectral discrepancies .
Q. How can computational chemistry predict the pharmacokinetic properties of this compound-based drug candidates?
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions based on substituent effects .
- Molecular dynamics (MD) simulations : Model compound stability in physiological conditions (e.g., aqueous solubility, protein binding) .
Q. What strategies are effective for scaling up this compound synthesis while maintaining purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
